![molecular formula C24H20N2O4 B3916483 methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B3916483.png)
methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate
Overview
Description
Methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate, also known as BAPMA, is a compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a member of the benzoylphenylurea family and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate is not fully understood. However, it is believed that methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the regulation of inflammation, pain, and fever.
Biochemical and physiological effects:
methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum of animals with induced inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate is its high solubility in organic solvents, which makes it easy to handle in laboratory experiments. However, one limitation of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate is its low water solubility, which may limit its potential applications in aqueous systems.
Future Directions
There are several potential future directions for the research on methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate. One direction is the development of novel analogs of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate with improved pharmacological properties. Another direction is the investigation of the potential applications of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate and its potential side effects.
In conclusion, methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate is a compound that has shown promising results in various scientific research studies. Its potential applications in the field of medicinal chemistry make it a compound of interest for further investigation.
Scientific Research Applications
Methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever.
properties
IUPAC Name |
methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-30-24(29)19-12-14-20(15-13-19)25-23(28)21(16-17-8-4-2-5-9-17)26-22(27)18-10-6-3-7-11-18/h2-16H,1H3,(H,25,28)(H,26,27)/b21-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQBTXQRYDWWJF-LTGZKZEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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